molecular formula C19H12ClN5O2S B11049942 3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049942
M. Wt: 409.8 g/mol
InChI Key: TWPDRARKTOIILK-UHFFFAOYSA-N
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Description

3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole, thiadiazole, and isoxazole moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring, in particular, enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C19H12ClN5O2S

Molecular Weight

409.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H12ClN5O2S/c1-26-14-8-4-11(5-9-14)16-10-15(24-27-16)18-23-25-17(21-22-19(25)28-18)12-2-6-13(20)7-3-12/h2-10H,1H3

InChI Key

TWPDRARKTOIILK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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